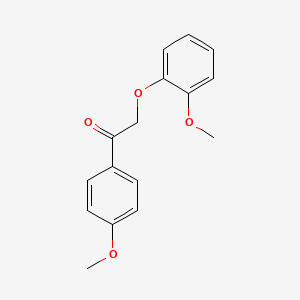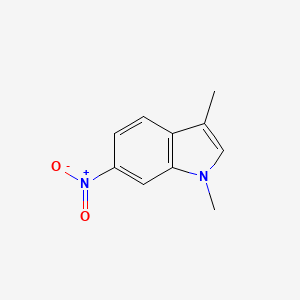![molecular formula C14H19ClN2O B2403903 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2044705-27-1](/img/structure/B2403903.png)
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, commonly referred to as PDD, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.
科学的研究の応用
GlyT1 Inhibition and Metabolic Stability
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has been identified as part of a novel class of compounds with potent and selective inhibition of the glycine transporter 1 (GlyT1). These compounds exhibit excellent selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide (NOP) receptor, showing improved metabolic stability and pharmacokinetic profiles compared to previous series (Alberati et al., 2006).
Potential Antihypertensive Activity
Research on 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a category including 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, has indicated their potential as antihypertensive agents. Specifically, certain compounds in this series have been found effective in lowering blood pressure, with a focus on alpha-adrenergic blocking activity (Caroon et al., 1981).
T-Type Calcium Channel Antagonism
This compound has been involved in the study of T-type calcium channel inhibitors. The design and synthesis of these compounds have resulted in potent inhibitors with modest selectivity over L-type calcium channels, contributing valuable knowledge to the field of calcium channel antagonism (Fritch & Krajewski, 2010).
Chemokine Receptor Antagonism and Receptor Endocytosis
Studies have shown that derivatives of 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can act as potent CCR4 antagonists. These compounds have been shown to induce endocytosis of the CCR4 receptors, a significant property for small molecule antagonists in this area (Shukla et al., 2016).
作用機序
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
It’s suggested that similar compounds inhibit ripk1, which plays a crucial role in necroptosis, a form of programmed cell death .
Biochemical Pathways
Inhibition of ripk1 can affect necroptosis and inflammation pathways .
Result of Action
Similar compounds have shown significant inhibitory activity against ripk1, leading to anti-necroptotic effects in cell models .
特性
IUPAC Name |
4-phenyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-13-12(11-4-2-1-3-5-11)14(10-16-13)6-8-15-9-7-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKYSQLYIFDYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)C2C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)
![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)
![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2403830.png)



![4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2403836.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide](/img/structure/B2403838.png)
![N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2403839.png)

![tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2403841.png)
![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)